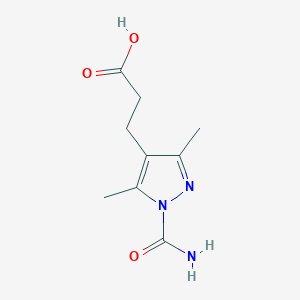
Diethyl 2,2'-(ethylimino)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-(ethylimino)diacetate is an organic compound with the molecular formula C10H19NO4. It is a diester derivative of imino diacetic acid, characterized by the presence of two ethyl ester groups and an ethylimino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-(ethylimino)diacetate can be synthesized through the reaction of ethyl bromoacetate with ethylamine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a solvent like methanol or ethanol. The general reaction scheme is as follows:
BrCH2COOEt+EtNH2→EtOOCCH2NHEt+KBr
Industrial Production Methods
In an industrial setting, the production of diethyl 2,2’-(ethylimino)diacetate may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2’-(ethylimino)diacetate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom using alkyl halides.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The ethylimino group can be oxidized to form oximes or other nitrogen-containing derivatives.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Alkylation: N-alkylated derivatives.
Hydrolysis: Imino diacetic acid and ethanol.
Oxidation: Oximes or nitroso compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2’-(ethylimino)diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2,2’-(ethylimino)diacetate involves its ability to act as a nucleophile due to the presence of the ethylimino group. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as alkylation or hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Another diester compound used in organic synthesis.
Ethyl acetoacetate: A β-keto ester with similar reactivity.
Diethyl oxalate: A diester of oxalic acid.
Uniqueness
Diethyl 2,2’-(ethylimino)diacetate is unique due to the presence of the ethylimino group, which imparts distinct reactivity compared to other diesters. This makes it a valuable intermediate in the synthesis of nitrogen-containing compounds.
Eigenschaften
CAS-Nummer |
91017-42-4 |
|---|---|
Molekularformel |
C10H19NO4 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)-ethylamino]acetate |
InChI |
InChI=1S/C10H19NO4/c1-4-11(7-9(12)14-5-2)8-10(13)15-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
DGOYJFOQFYMNHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=O)OCC)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)



![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)


![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)


